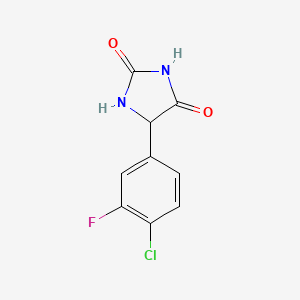![molecular formula C20H16F3N3O2 B2906920 4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-(3-pyridinylmethyl)benzenecarboxamide CAS No. 339025-27-3](/img/structure/B2906920.png)
4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-(3-pyridinylmethyl)benzenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-(3-pyridinylmethyl)benzenecarboxamide represents a complex chemical structure often studied for its unique chemical and biological properties. This compound comprises a trifluoromethyl group, a pyridinyl moiety, and a benzenecarboxamide backbone, lending it a multifaceted role in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound generally involves multi-step organic reactions. One common approach includes the reaction of 2-oxo-5-(trifluoromethyl)-1(2H)-pyridine with an appropriate methylating agent to form the pyridinylmethyl intermediate. This intermediate is subsequently reacted with 3-pyridinylmethylbenzene in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired benzenecarboxamide.
Industrial Production Methods: Scaling up this synthesis for industrial production typically necessitates optimization of reaction conditions to enhance yield and purity. Parameters such as solvent selection, temperature control, and purification techniques (e.g., recrystallization, chromatography) are fine-tuned to meet industrial standards.
化学反応の分析
Types of Reactions: The compound 4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-(3-pyridinylmethyl)benzenecarboxamide participates in various types of chemical reactions, including:
Oxidation: The pyridinyl moiety can undergo oxidative transformations using oxidizing agents like hydrogen peroxide.
Reduction: The carbonyl group (C=O) in the pyridinyl part can be reduced to alcohol using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, catalytic metal oxides.
Reduction: Lithium aluminum hydride, borane complexes.
Substitution: Alkyl halides, acyl halides, using catalysts like palladium or copper.
Major Products Formed: Depending on the reaction pathway chosen, the major products can include hydroxylated derivatives, alkylated or acylated benzene rings, and various substituted pyridines.
科学的研究の応用
Chemistry: In chemistry, this compound is often used as a building block for synthesizing more complex molecules. Its trifluoromethyl group adds electron-withdrawing properties, making it valuable for studying electronic effects in organic molecules.
Biology and Medicine: This compound exhibits potential biological activities, making it a candidate for drug discovery and development. It may interact with enzymes or receptors in the body, contributing to its pharmacological profile.
Industry: In industrial applications, the compound can be utilized in the development of agrochemicals, pharmaceuticals, and advanced materials due to its versatile reactivity and stability.
作用機序
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The pyridinyl and benzenecarboxamide groups may bind to active sites, inhibiting or modifying the function of specific proteins. The trifluoromethyl group can influence the compound's overall lipophilicity and metabolic stability, enhancing its efficacy and duration of action.
類似化合物との比較
When compared with other trifluoromethylated pyridines or benzenecarboxamides, this compound stands out due to its unique combination of functional groups. Compounds like 4-{[2-oxo-1(2H)-pyridinyl]methyl}-N-(3-pyridinylmethyl)benzenecarboxamide or 4-{[2-oxo-5-methyl-1(2H)-pyridinyl]methyl}-N-(3-pyridinylmethyl)benzenecarboxamide lack the trifluoromethyl group, which significantly impacts their chemical and biological properties. The trifluoromethyl group in 4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-(3-pyridinylmethyl)benzenecarboxamide provides enhanced stability and potentially alters its interaction with biological targets, setting it apart from its analogs.
Conclusion
This compound is a compound of significant interest in various scientific fields. Its intricate structure and unique functional groups facilitate a wide range of chemical reactions, making it a valuable asset in chemistry, biology, medicine, and industry. The compound's distinct properties and reactivity continue to drive research and applications, highlighting its potential in scientific innovation and industrial advancements.
特性
IUPAC Name |
4-[[2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3O2/c21-20(22,23)17-7-8-18(27)26(13-17)12-14-3-5-16(6-4-14)19(28)25-11-15-2-1-9-24-10-15/h1-10,13H,11-12H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFHDNXCMQQZNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=CC=C(C=C2)CN3C=C(C=CC3=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2906838.png)
![(2,5-dichlorothiophen-3-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2906839.png)


![6-methoxy-N-[(2-methoxyphenyl)methyl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B2906843.png)

![Methyl (2S)-2-methyl-1-[3-(prop-2-enoylamino)propanoyl]pyrrolidine-2-carboxylate](/img/structure/B2906846.png)

![4-[3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE](/img/structure/B2906849.png)

![Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperazine-1-carboxylate](/img/structure/B2906853.png)

![3-(2,6-Dichlorophenyl)-5-{2-[2-(trifluoromethyl)anilino]vinyl}-4-isoxazolecarbonitrile](/img/structure/B2906859.png)
![ethyl 2-[1,7-dimethyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/new.no-structure.jpg)
